molecular formula C25H34ClFN4O B2918453 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide CAS No. 1005297-56-2

3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide

Cat. No. B2918453
M. Wt: 461.02
InChI Key: TUOOJVFHMCFEMB-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C25H34ClFN4O and its molecular weight is 461.02. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Drug Metabolism

Research into compounds with piperazine and dimethylamino-substituted phenothiazine structures, similar to the queried compound, has provided valuable insights into metabolic pathways and drug metabolism. Studies have identified various metabolites resulting from the degradation of such compounds in humans and animals, highlighting the importance of understanding metabolic processes for drug development and safety assessments (Breyer, Gaertner, & Prox, 1974).

Pharmacokinetics and Metabolite Identification

Investigations into the pharmacokinetics of HIV-1 protease inhibitors, which share some structural features with the compound , have led to the identification of significant metabolites in human urine. These findings are crucial for drug efficacy and safety, providing a foundation for clinical evaluations and therapeutic applications (Balani et al., 1995).

Toxicological Studies

Toxicological studies on compounds with related structures offer insights into potential toxic effects and safety profiles necessary for drug development. For example, research on hydroxyzine, which has a piperazinyl ethoxy ethanol structure, contributes to our understanding of the clinical implications of overdose and the therapeutic index of similar compounds (Johnson, 1982).

Prevalence and Exposure Assessment

Studies on the prevalence of new psychoactive substances, including those with piperazine and dimethylamino components, in various populations highlight the significance of monitoring and regulating these compounds. Such research informs public health policies and risk assessments related to environmental and occupational exposure (Rust et al., 2012).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. Generally, compounds with reactive groups (like amines or halogens) need to be handled with care. They may be harmful or irritating to the skin, eyes, or respiratory tract, and may have other health hazards depending on their specific structure and properties.


Future Directions

The future directions in the study of such compounds could involve further exploration of their synthesis, properties, and potential applications. This could include studying their reactivity, stability, and interactions with other compounds, as well as exploring their potential uses in various fields such as medicine, materials science, or environmental science.


Please note that this is a general analysis and the specific compound you mentioned may have different properties or behaviors. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed.


properties

IUPAC Name

3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34ClFN4O/c1-25(2,18-26)24(32)28-17-23(19-5-9-21(10-6-19)29(3)4)31-15-13-30(14-16-31)22-11-7-20(27)8-12-22/h5-12,23H,13-18H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOOJVFHMCFEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide

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